molecular formula C19H18O5 B3023900 4'-Carboethoxy-3-(1,3-dioxolan-2-yl)benzophenone CAS No. 898779-06-1

4'-Carboethoxy-3-(1,3-dioxolan-2-yl)benzophenone

Cat. No. B3023900
CAS RN: 898779-06-1
M. Wt: 326.3 g/mol
InChI Key: HRFFSNCKPFGJED-UHFFFAOYSA-N
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Description

4’-Carboethoxy-3-(1,3-dioxolan-2-yl)benzophenone is a chemical compound . It is provided by CHEMLYTE SOLUTIONS CO., LTD, a reputable manufactory that has been providing this product for 1 year .


Molecular Structure Analysis

The molecular formula of 4’-Carboethoxy-3-(1,3-dioxolan-2-yl)benzophenone is C19H18O5 . The molecular weight is 326.34 .

Scientific Research Applications

Photoredox Catalysis

Photoredox catalysis is an exciting field that utilizes light to drive chemical reactions. Our compound can serve as a powerful photoredox catalyst due to its electron-rich aromatic system. When irradiated with visible light, it can activate substrates through single-electron transfer processes, enabling various transformations such as C–C bond formation, functional group interconversions, and radical cyclizations .

Organic Synthesis

The compound’s benzophenone core makes it an excellent building block for organic synthesis. Researchers can exploit its reactivity to create complex molecules. For instance, it can participate in Friedel-Crafts acylation reactions, providing access to substituted benzophenones. Additionally, its carboethoxy group allows for further functionalization, making it versatile for constructing diverse chemical structures .

Medicinal Chemistry

Exploring the compound’s potential as a drug scaffold is intriguing. Medicinal chemists can modify its substituents to design novel analogs with improved pharmacological properties. The benzophenone moiety might interact with biological targets, and the dioxolane ring could enhance metabolic stability. Researchers could investigate its anti-inflammatory, antiviral, or anticancer activities .

Materials Science

The compound’s unique structure could find applications in materials science. Its rigid, planar aromatic system may contribute to luminescent properties. Scientists could incorporate it into organic light-emitting diodes (OLEDs) or other optoelectronic devices. Additionally, its carboethoxy group might facilitate surface modification for thin-film applications .

Photoresponsive Polymers

By incorporating our compound into polymer matrices, researchers can create photoresponsive materials. The dioxolane group could act as a photo-triggerable unit, leading to changes in material properties upon light exposure. These polymers might find use in sensors, drug delivery systems, or smart coatings .

Supramolecular Chemistry

Supramolecular chemistry explores non-covalent interactions between molecules. Our compound’s aromatic system and dioxolane ring could engage in π-π stacking, hydrogen bonding, or host-guest interactions. Researchers could design molecular receptors or self-assembled structures based on these interactions .

Safety and Hazards

It is recommended to wear suitable protective clothing when handling 4’-Carboethoxy-3-(1,3-dioxolan-2-yl)benzophenone. Contact with skin and eyes should be avoided. Formation of dust and aerosols should be avoided. Non-sparking tools should be used. Measures should be taken to prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

ethyl 4-[3-(1,3-dioxolan-2-yl)benzoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5/c1-2-22-18(21)14-8-6-13(7-9-14)17(20)15-4-3-5-16(12-15)19-23-10-11-24-19/h3-9,12,19H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRFFSNCKPFGJED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C3OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645054
Record name Ethyl 4-[3-(1,3-dioxolan-2-yl)benzoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[3-(1,3-dioxolan-2-yl)benzoyl]benzoate

CAS RN

898779-06-1
Record name Ethyl 4-[3-(1,3-dioxolan-2-yl)benzoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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